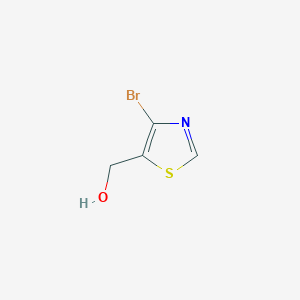![molecular formula C8H7BrN2O B151761 (5-bromo-1H-benzo[d]imidazol-2-yl)methanol CAS No. 540516-28-7](/img/structure/B151761.png)
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(5-bromo-1H-benzo[d]imidazol-2-yl)methanol" is a derivative of the benzo[d]imidazole class, which is known for its diverse applications in medicinal chemistry and material science. The benzo[d]imidazole moiety is a bicyclic structure consisting of fused benzene and imidazole rings, which can be functionalized to achieve various biological activities or material properties.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives typically involves the formation of the imidazole ring followed by its fusion with a benzene ring. For instance, the synthesis of related compounds has been reported through nucleophilic substitution reactions and dehydrative cyclization, as seen in the synthesis of a selective COX-2 inhibitor . Another approach involves the reaction of bromomethylated precursors with imidazole to form bis(imidazolyl)methylated bipyridines . Fluorinated derivatives of benzo[d]imidazol-2-yl)methanols have been synthesized from commercial precursors, highlighting the versatility of the core structure for further functionalization .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives is characterized by the dihedral angle between the pyridine and imidazole rings, which can influence the compound's intermolecular interactions and stability . X-ray diffraction analysis has been used to determine the molecular and crystalline structures of fluorinated (benzo[d]imidazol-2-yl)methanols, revealing the impact of fluorine atoms on hydrogen bond formation and crystal packing .
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can undergo various chemical reactions, including cyclization, which can be used to convert one derivative to another, as demonstrated in the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol . The presence of functional groups such as bromo, nitro, or methanol allows for further chemical transformations, making these compounds suitable for a wide range of applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives are influenced by the substituents on the core structure. For example, the introduction of fluorine atoms can affect the dimensionality of hydrogen-bonded structures and enable C–F...π interactions, which are important for crystal packing . The intermolecular hydrogen bonds, such as O–H...N and C–H...O, contribute to the stabilization of the crystal structure . The presence of bromo and nitro groups can also impact the electronic properties and reactivity of these compounds .
Applications De Recherche Scientifique
-
Selective Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Application Summary : This research focuses on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
- Methods of Application : The synthesis is achieved in the presence of N,N-dimethylformamide/sulfur .
- Results or Outcomes : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs
- Application Summary : This study presents three novel MOFs obtained from the 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker .
- Methods of Application : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .
- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g) .
- Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Application Summary : This research focuses on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
- Methods of Application : The synthesis is achieved in the presence of N,N-dimethylformamide/sulfur .
- Results or Outcomes : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
- Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Application Summary : This research focuses on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
- Methods of Application : The synthesis is achieved in the presence of N,N-dimethylformamide/sulfur .
- Results or Outcomes : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
Safety And Hazards
Orientations Futures
The future directions for the research and development of imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are promising. Due to their broad range of chemical and biological properties, they are being deployed in various applications such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Propriétés
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQCVQKHRKONLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400112 |
Source


|
| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol | |
CAS RN |
540516-28-7 |
Source


|
| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
